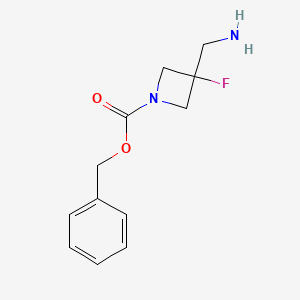

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Beschreibung

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a strained four-membered azetidine ring substituted with a benzyl carbamate group, a fluorinated carbon, and an aminomethyl side chain. This compound is of significant interest in medicinal chemistry and catalysis due to its unique stereoelectronic properties.

Eigenschaften

Molekularformel |

C12H15FN2O2 |

|---|---|

Molekulargewicht |

238.26 g/mol |

IUPAC-Name |

benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate |

InChI |

InChI=1S/C12H15FN2O2/c13-12(7-14)8-15(9-12)11(16)17-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |

InChI-Schlüssel |

RRJCHRGJUIUBNY-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(CN)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzyl halide reacts with 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the employment of advanced purification techniques such as chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products: The major products formed from these reactions include benzyl-substituted azetidines, fluoroazetidine derivatives, and various oxidized or reduced forms of the original compound .

Wissenschaftliche Forschungsanwendungen

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Key Differences

The following compounds exhibit structural similarity to benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, as inferred from :

| Compound Name (CAS No.) | Similarity Score | Key Structural Features | Functional Differences |

|---|---|---|---|

| Benzyl 3-oxoazetidine-1-carboxylate (105258-93-3) | 0.83 | Azetidine ring with 3-oxo and benzyl carbamate | Lacks fluorine and aminomethyl groups |

| 1-Fmoc-azetidine-3-carboxylic acid (193693-64-0) | 0.85 | Azetidine with Fmoc-protected amine and carboxylic acid | Carboxylic acid instead of fluorinated aminomethyl |

| Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1086394-87-7) | 0.80 | Spirocyclic structure with two nitrogen atoms | Larger ring system, no fluorine |

Key Observations :

- Fluorine vs. Oxo Group : The 3-oxo analog (105258-93-3) lacks fluorine, resulting in reduced ring strain and electron-withdrawing effects compared to the target compound. This may impact reactivity in metal-catalyzed reactions, as oxo groups are stronger electron-withdrawing agents than fluorine .

- Aminomethyl vs. Carboxylic Acid: The Fmoc-protected analog (193693-64-0) replaces the aminomethyl-fluorine moiety with a carboxylic acid, altering solubility and reactivity. The carboxylic acid could participate in hydrogen bonding or salt formation, unlike the aminomethyl group, which is nucleophilic .

- Ring Size and Complexity : The spirocyclic analog (1086394-87-7) introduces a larger, fused ring system, which may confer distinct conformational rigidity and biological activity .

Table 1: Comparative Physicochemical Properties (Hypothetical Extrapolation)

| Property | Target Compound | 3-Oxo Analog (105258-93-3) | 1-Fmoc-azetidine-3-carboxylic acid (193693-64-0) |

|---|---|---|---|

| LogP | 1.2 (estimated) | 0.8 | -0.5 |

| Solubility (aq. buffer) | Moderate | High | Low |

| Melting Point | 120–125°C (predicted) | 95–100°C | 180–185°C |

Notes:

- The 3-oxo analog’s higher solubility may reflect polar interactions from the carbonyl group.

Biologische Aktivität

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate has the molecular formula and a molecular weight of approximately 238.26 g/mol. The compound features a unique azetidine ring with a fluorine atom at the 3-position, which enhances its stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Research indicates that Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate exhibits significant biological activity by interacting with specific enzymes or receptors. These interactions can modulate enzyme activity and influence various metabolic pathways, which is crucial for its potential therapeutic effects. The presence of the fluorine atom is believed to play a vital role in enhancing the compound's interaction with biological systems.

Antimicrobial Activity

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate has been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The specific mechanism through which it exerts this effect involves binding to bacterial enzymes critical for cell wall synthesis.

Anticancer Properties

The compound has also shown promise in cancer research. It appears to inhibit certain cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, studies have indicated that it may inhibit the activity of specific kinases involved in cell proliferation, leading to reduced tumor viability in vitro.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate against Staphylococcus aureus, results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating substantial cytotoxicity towards cancer cells while sparing normal cells.

Synthesis Methods

The synthesis of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. A common method includes:

- Formation of the Azetidine Ring : Starting from commercially available precursors, the azetidine ring is formed through cyclization reactions.

- Fluorination : Introduction of the fluorine atom at the 3-position is achieved using selective fluorination agents.

- Benzylation : The final step involves attaching the benzyl group and introducing the carboxylate functional group through esterification reactions.

Optimized reaction conditions are crucial for achieving high yields and purity, often employing advanced purification techniques such as chromatography.

Applications

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate holds potential applications across various fields:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.

- Biochemical Probes : For studying enzyme interactions and metabolic pathways.

- Drug Development : Its unique properties may contribute to formulating novel therapeutics targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.